molecular formula C20H16Cl2N6O B2939705 2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881082-39-9

2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Numéro de catalogue: B2939705
Numéro CAS: 881082-39-9
Poids moléculaire: 427.29
Clé InChI: TXLKUPNQOGIVMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-position with a 2,4-dichlorobenzohydrazide moiety. The pyrazolo[3,4-d]pyrimidine scaffold is well-documented for its pharmacological relevance, including antitumor, antiviral, and kinase inhibitory activities .

Propriétés

IUPAC Name

2,4-dichloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N6O/c1-11-3-6-17(12(2)7-11)28-19-15(9-25-28)18(23-10-24-19)26-27-20(29)14-5-4-13(21)8-16(14)22/h3-10H,1-2H3,(H,27,29)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLKUPNQOGIVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2,4-Dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound is characterized by a complex structure involving a pyrazolo[3,4-d]pyrimidine moiety and a benzohydrazide group. Its IUPAC name is 3,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. The biological evaluation of similar compounds has shown promising results against various cancer cell lines. For instance, studies on pyrazole derivatives have demonstrated their ability to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in the progression of several cancers .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTarget Cancer TypeIC50 (µM)
4dLeukemia2.12-4.58
4fLeukemia1.64-3.20

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable. Similar pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS). This suggests that the compound may serve as a model for developing new anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well documented. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. For example, certain derivatives have shown effectiveness in inhibiting the growth of pathogenic fungi in vitro .

Table 2: Antimicrobial Activity of Related Pyrazole Compounds

CompoundPathogen TypeMinimum Inhibitory Concentration (MIC)
Py11Bacterial50 µg/mL
Py12Fungal25 µg/mL

Case Studies

Several studies have explored the synthesis and biological evaluation of pyrazole-based compounds:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity using the DTP NCI protocol. The most active derivatives showed significant inhibitory effects against leukemia cell lines .
  • Anti-inflammatory Mechanism : Another study investigated the mechanism behind the anti-inflammatory effects of pyrazole compounds. It was found that these compounds could modulate inflammatory pathways effectively .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Pyrazole Substituent Benzohydrazide Substituent Molecular Weight Key Properties/Notes
Target Compound 1-(2,4-Dimethylphenyl) 2,4-Dichloro ~427* High lipophilicity (Cl, CH₃ groups); potential kinase inhibition
N′-[1-(3-Chloro-4-methylphenyl)-... () 1-(3-Chloro-4-methylphenyl) 4-Methoxy 408.846 Reduced lipophilicity (methoxy group); possible improved solubility
3-Nitro-N'-(1-phenyl-... () 1-Phenyl 3-Nitro 375.3 Strong electron-withdrawing nitro group; may enhance reactivity or cytotoxicity
4-(2-Benzylidenehydrazinyl)-... () 1-Phenyl 4-Hydrazinyl derivatives 328.37 Hydrazine intermediates; tunable via aldehyde/ketone condensations

*Calculated based on hypothetical formula C₂₀H₁₆Cl₂N₆O.

Key Observations:

  • Electron Effects : The target’s 2,4-dichloro group (electron-withdrawing) contrasts with ’s 4-methoxy (electron-donating), affecting electronic distribution and binding interactions.
  • Steric Hindrance : The 2,4-dimethylphenyl group in the target introduces greater steric bulk than ’s 3-chloro-4-methylphenyl, which may influence receptor binding selectivity.

Research Implications

The structural uniqueness of 2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide positions it as a candidate for:

  • Oncology : As a kinase inhibitor targeting pathways like RAF or AKT.
  • Antiviral Development : Leveraging pyrazolo[3,4-d]pyrimidine’s historical antiviral activity ().
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing Cl with F or CF₃) to optimize potency and pharmacokinetics.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide?

The synthesis involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Microwave-assisted synthesis is effective for cyclization steps (e.g., irradiating at 105–200°C for 10–20 minutes in ethanol or formamide) to achieve high yields (77–91%) . Hydrazide coupling can be performed by refluxing esters with hydrazine hydrate in ethanol, followed by recrystallization from isopropyl alcohol to obtain crystalline products . Key intermediates include chlorinated pyrimidine derivatives and substituted benzohydrazides.

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsYieldReference
Core CyclizationMicrowave, 200°C, formamide, 20 min91%
ChlorinationPOCl₃, dichloroethane, 120°C, 45 min95%
Hydrazide FormationHydrazine hydrate, ethanol reflux, 3 hrs75–85%

Q. How is the compound characterized post-synthesis to confirm purity and structure?

Post-synthesis characterization typically includes:

  • Chromatographic-Mass Spectrometry : To confirm molecular weight and detect impurities .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) for structural elucidation of substituents, such as aromatic protons (δ 7.1–8.8 ppm) and methyl groups (δ 2.0–2.4 ppm) .
  • Melting Point Analysis : Crystallized products show well-defined melting points (e.g., 247–249°C for pyrazolo[3,4-d]pyrimidine derivatives) .
  • HPLC : Purity validation (≥98%) using reverse-phase columns .

Q. What initial biological screening assays are recommended for this compound?

  • Kinase Inhibition Assays : Evaluate activity against FLT3, VEGFR2, or RAF kinases using cell-based assays (e.g., MV4-11 leukemia cell lines) .
  • Enzyme Activation Studies : Test glucokinase activation via competitive binding assays with α-D-glucopyranose .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines to determine IC₅₀ values .

Advanced Research Questions

Q. How can substituent modifications on the pyrazolo[3,4-d]pyrimidine scaffold enhance biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve kinase inhibition potency by enhancing binding to ATP pockets .
  • Aromatic Substituents : 2,4-Dimethylphenyl groups increase metabolic stability compared to methoxy derivatives .
  • Urea Linkages : Introducing arylurea moieties (e.g., 4-chloro-3-trifluoromethylphenyl) enhances anti-angiogenic effects in zebrafish models .

Q. Table 2: Substituent Effects on FLT3 Inhibition

Substituent (R)IC₅₀ (nM)Reference
3-Methoxyphenyl520
4-Chloro-3-(CF₃)phenyl8.2
2,4-Dimethylphenyl45

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay Conditions : Variability in cell lines (e.g., MV4-11 vs. solid tumors) or enzyme sources (recombinant vs. endogenous) can lead to discrepancies. Standardize protocols using transgenic zebrafish models for angiogenesis .
  • Solubility Factors : Poor solubility in aqueous buffers may reduce in vitro activity. Use DMSO concentrations ≤0.1% or prodrug formulations .
  • Off-Target Effects : Perform kinome-wide profiling to identify non-specific interactions .

Q. What strategies are effective for in vivo evaluation of this compound?

  • Xenograft Models : Administer 10 mg/kg/day in MV4-11 leukemia xenograft mice, achieving tumor regression via FLT3/VEGFR2 inhibition .
  • Pharmacokinetic Profiling : Monitor plasma half-life (e.g., 4–6 hrs in mice) and tissue distribution using LC-MS/MS .
  • Toxicity Screening : Assess liver enzymes (ALT/AST) and body weight changes during 18-day trials .

Methodological Notes

  • Microwave Synthesis : Reduces reaction time from hours to minutes while improving yields .
  • Crystallization : Use isopropyl alcohol for high-purity crystals with defined melting points .
  • Data Reproducibility : Cross-validate NMR and LCMS results with independent synthetic batches .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.